REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][CH2:19][CH2:20][C:21]1[O:25][C:24]([NH2:26])=[N:23][N:22]=1>>[CH3:17][O:18][CH2:19][CH2:20][C:21]1[O:25][C:24]([NH:26][C:8](=[O:9])[CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:23][N:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCC1=NN=C(O1)N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COCCC1=NN=C(O1)NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |